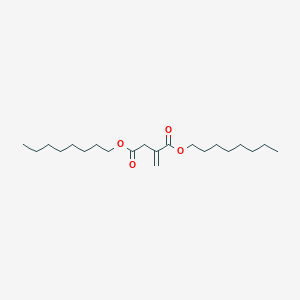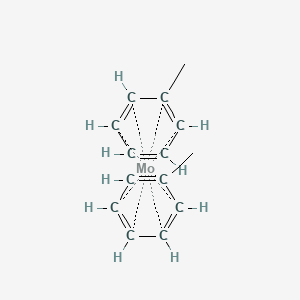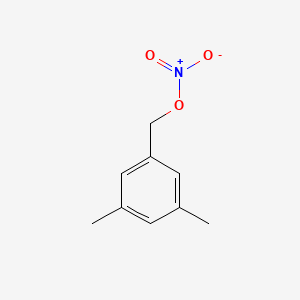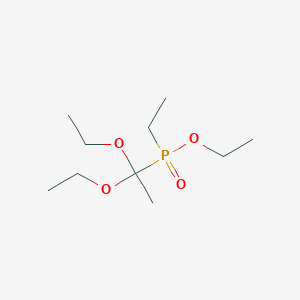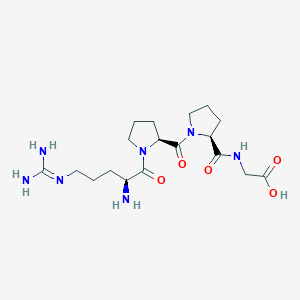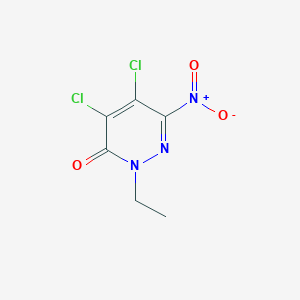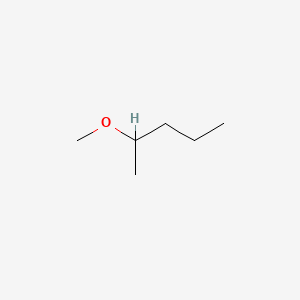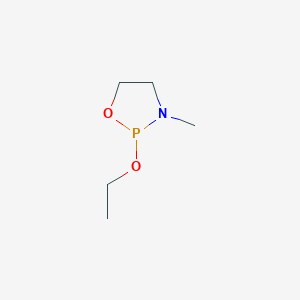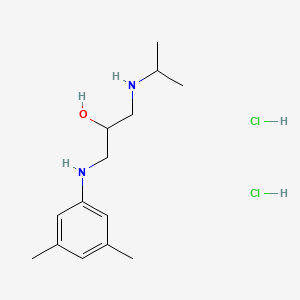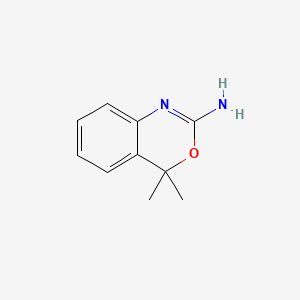
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the imine group and the dimethyl substitution at the 4-position adds to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method includes the reaction of o-aminobenzyl alcohol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine group and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-one: Similar structure but lacks the imine group.
2,4-Disubstituted 1,2-dihydro-4H-3,1-benzoxazines: Differ in the substitution pattern on the benzoxazine ring.
Uniqueness
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is unique due to the presence of the imine group and the specific dimethyl substitution at the 4-position.
Properties
CAS No. |
22796-63-0 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4,4-dimethyl-3,1-benzoxazin-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-5-3-4-6-8(7)12-9(11)13-10/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
RXAVXDBLOBNIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C(O1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




